![molecular formula C10H22N2O3 B2484921 Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate CAS No. 1699523-13-1](/img/structure/B2484921.png)
Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate is a chemical compound with the CAS Number: 1699523-13-1 . It has a molecular weight of 218.3 and its IUPAC name is tert-butyl (1-amino-4-methoxybutan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2O3/c1-10(2,3)15-9(13)12-8(7-11)5-6-14-4/h8H,5-7,11H2,1-4H3, (H,12,13) . This indicates that the compound has a molecular formula of C10H22N2O3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Significance : Sodium channels play a crucial role in neuronal signaling and excitability. Modulating their activity can impact neurological disorders and pain management .
- Mechanism : It regulates the collapse response mediator protein 2 (CRMP2), which is implicated in inflammatory responses .
- Preference : Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate was preferred over other sulfinamide derivatives due to yield and diastereoselectivity .
Voltage-Gated Sodium Channel Modulation
Anti-Inflammatory Drug Development
Phosphodiesterase 4 (PDE4) Inhibition
Enantiopure Derivatives Synthesis
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It is suggested that it may enhance the slow inactivation of voltage-gated sodium channels . This could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2 suggests that it may be involved in neuronal development and axon guidance
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.
Result of Action
Its potential regulation of voltage-gated sodium channels and crmp2 suggests that it could have effects on neuronal function and development .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-8(7-11)5-6-14-4/h8H,5-7,11H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIKNRYSBQLYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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